REACTION_CXSMILES
|
[Br-:1].[Br-].[Br-].[CH2:4]([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[CH2:55]([C:57]1[CH:63]=[CH:62][C:60](O)=[CH:59][C:58]=1[OH:64])[CH3:56].[C:65]([O-:68])([O-])=O.[K+].[K+].CC1[IH]C=CC=1>C(Cl)(Cl)Cl>[Br:1][C:62]1[CH:63]=[C:57]([CH2:55][CH3:56])[C:58]([O:64][CH3:4])=[CH:59][C:60]=1[O:68][CH3:65] |f:0.1.2.3.4.5,7.8.9|
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Name
|
|
Quantity
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15.4 g
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Type
|
reactant
|
Smiles
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[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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C(C)C1=C(C=C(O)C=C1)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12.7 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
methyl iodie
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Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
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CC=1[IH]C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched with 5% solution of sodium thiosulfate (30 mL)
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Type
|
STIRRING
|
Details
|
The biphasic mixture was stirred for 30 mins
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Duration
|
30 min
|
Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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WASH
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Details
|
The organic layer was washed with 1 N HCl, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated to yellow oil
|
Type
|
DISSOLUTION
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Details
|
The oil was dissolved in DMF (60 mL)
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Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
partitioned between H2O and EtOAc
|
Type
|
WASH
|
Details
|
The organic layers were washed with 1 N HCl, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark red oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (0% to 10% EtOAc in hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)CC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |